3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one
Overview
Description
3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C13H17N3O and its molecular weight is 231.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antihypertensive Potential
- 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one has been explored for its potential as an antihypertensive agent. Research suggests that structural modifications of 4-piperidylbenzimidazolinones by replacing the benzimidazolinone group with other heterocycles, including 3,4-dihydroquinazoline, can yield new piperidines with potential antihypertensive effects (Obase et al., 1983). Another study synthesized piperidine derivatives with a 3,4-dihydroquinazoline ring system, which showed significant hypotension in a spontaneously hypertensive rat model (Takai et al., 1986).
Neuroreceptor Activity
- The compound has been found to exhibit dual dopamine D2 and serotonin 5-HT1A receptor activity. This was observed in synthesized arylpiperidinyl-2(1H)-3,4-dihydroquinolinones, indicating potential applications in the treatment of neurological disorders (Ullah et al., 2015). Additionally, a series of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones related to adoprazine, a potential atypical antipsychotic, showed potent D2 receptor antagonist and 5-HT1A receptor agonist properties (Ullah, 2014).
Application in Synthesis and Drug Development
- Research has demonstrated the utility of 3,4-dihydroquinazolin-2(1H)-one derivatives in the synthesis of other pharmacologically active compounds. For example, a study focused on the synthesis of novel quinolinone derivatives through a catalyst-free multicomponent reaction using 4-hydroxyquinolin-2(1H)-one, piperidine, and various benzaldehydes (Du et al., 2020). Furthermore, the synthesis of new 4(3H)-quinazolinone derivatives under solvent-free conditions using PEG-400 was reported, demonstrating the compound's versatility in drug synthesis (Acharyulu et al., 2008).
Potential in Tuberculosis Treatment
- The 2,4-diaminoquinazoline class, structurally related to 3,4-dih
Crystal Structure Analysis
- Studies have analyzed the crystal structures of compounds containing 3,4-dihydroquinazolin-2(1H)-one. These investigations provide insights into the molecular interactions and stability of such compounds, which is vital for drug design and development (Ullah et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-(piperidin-4-yl)benzo[d]isoxazole, have been found to exhibit high selectivity and potency as glyt1 inhibitors .
Mode of Action
It’s worth noting that similar compounds have been synthesized and evaluated for their anti-parasitic activity .
Biochemical Pathways
Related compounds have been associated with the fgfr signaling pathway, which plays an essential role in various types of tumors .
Result of Action
Similar compounds have shown significant antibacterial activity and moderate antifungal activity .
Properties
IUPAC Name |
3-piperidin-4-yl-1,4-dihydroquinazolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-13-15-12-4-2-1-3-10(12)9-16(13)11-5-7-14-8-6-11/h1-4,11,14H,5-9H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTFHYBYFDYWSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CC3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453067 | |
Record name | 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79098-75-2 | |
Record name | 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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